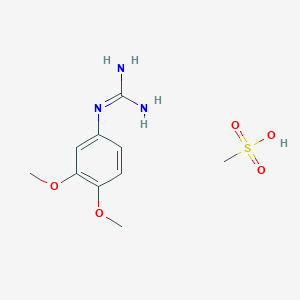

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Description

BenchChem offers high-quality N-(3,4-dimethoxyphenyl)guanidine metanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)guanidine metanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)guanidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZONNQCOJAYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Targets of Dimethoxyphenyl Guanidine Compounds

Abstract

Dimethoxyphenyl guanidine compounds represent a class of synthetic molecules with significant therapeutic potential, primarily attributed to their interactions with key proteins in the central nervous system. This technical guide provides a comprehensive overview of the known and potential biological targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current literature, this document delves into the pharmacology, structure-activity relationships, and experimental methodologies used to characterize the interactions of dimethoxyphenyl guanidines with their targets. The primary focus is on their roles as modulators of sigma receptors, NMDA receptors, and acid-sensing ion channels, with an exploration of their potential impact on voltage-gated sodium channels. This guide aims to elucidate the mechanistic underpinnings of their biological effects and to provide a framework for future research and development in this promising area of medicinal chemistry.

Introduction: The Versatility of the Guanidinium Scaffold

The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry.[1] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong electrostatic and hydrogen bonding interactions with biological macromolecules.[1] This inherent property has led to the development of numerous guanidine-containing drugs with a wide array of therapeutic applications.

Dimethoxyphenyl guanidine compounds, a specific subset of this larger family, have garnered considerable interest due to their demonstrated activity in preclinical models of neurological disorders. The presence of the dimethoxyphenyl moieties significantly influences the lipophilicity, electronic distribution, and steric profile of the molecule, thereby modulating its affinity and selectivity for various biological targets. This guide will systematically explore the key molecular targets of these compounds, providing insights into their mechanisms of action and the experimental approaches required for their characterization.

Primary Biological Targets and Mechanisms of Action

The biological activity of dimethoxyphenyl guanidine compounds is primarily attributed to their interaction with a select group of ion channels and receptors within the central nervous system. The following sections detail these interactions, drawing on data from closely related analogs where specific data for dimethoxyphenyl derivatives is limited.

Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Neuroprotection

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular proteins with crucial roles in cellular homeostasis.[2] Diarylguanidines, including the prototypical compound 1,3-di-o-tolylguanidine (DTG), are well-established sigma receptor ligands.[3] Given the structural similarity, dimethoxyphenyl guanidines are predicted to exhibit significant affinity for these receptors.

-

Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] It plays a critical role in regulating intracellular calcium signaling, mitigating ER stress, and promoting cell survival.[4] Agonism at the σ1R by compounds like DTG has been shown to be neuroprotective in models of ischemic stroke.[5]

-

Sigma-2 Receptor (σ2R): The σ2R is also implicated in cell signaling and is often overexpressed in proliferating cancer cells. DTG binds to both σ1 and σ2 receptors with high affinity.[6]

Quantitative Insights:

While specific binding affinities for dimethoxyphenyl guanidines are not widely published, data for the structurally similar DTG provide a valuable benchmark.

| Compound | Target | Binding Affinity (Ki) | Reference |

| 1,3-di-o-tolylguanidine (DTG) | σ1 Receptor | 69 nM | [6] |

| 1,3-di-o-tolylguanidine (DTG) | σ2 Receptor | 21 nM | [6] |

Signaling Pathway:

Activation of the σ1R by an agonist, such as a dimethoxyphenyl guanidine, is thought to trigger its dissociation from the binding immunoglobulin protein (BiP) chaperone, allowing it to modulate the activity of various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby influencing calcium homeostasis and downstream signaling cascades that promote neuronal survival.

Figure 1: Simplified signaling pathway of σ1 receptor activation by a dimethoxyphenyl guanidine agonist.

NMDA Receptors: Non-Competitive Antagonism at the Ion Channel Pore

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in excitatory neurotransmission and synaptic plasticity.[7] Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases.[8] Diarylguanidines have been identified as non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel pore, distinct from the glutamate and glycine binding sites.[6][9]

Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl rings and the guanidine nitrogen can modulate the affinity and selectivity for the NMDA receptor over sigma receptors.[6] This suggests that dimethoxyphenyl guanidines could be potent and selective NMDA receptor antagonists.

Quantitative Insights:

While specific data for dimethoxyphenyl guanidines is pending, studies on related diarylguanidines have yielded compounds with high affinity for the NMDA receptor ion channel site.

| Compound | Target | Activity (IC50) | Reference |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor Ion Channel | 36 nM | [6] |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Sigma Receptors | 2540 nM | [6] |

Mechanism of Action:

Dimethoxyphenyl guanidines, acting as uncompetitive antagonists, are thought to enter the NMDA receptor channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). They then bind to a site within the pore, physically occluding the passage of ions such as Ca2+ and Na+. This "use-dependent" block is a desirable property for therapeutic agents, as it preferentially targets overactive channels.

Figure 2: Mechanism of non-competitive antagonism of the NMDA receptor by dimethoxyphenyl guanidine.

Acid-Sensing Ion Channels (ASICs): Modulation of Gating Properties

Acid-sensing ion channels (ASICs) are proton-gated cation channels that are activated by a drop in extracellular pH.[10] They are involved in a variety of physiological and pathological processes, including pain sensation, fear, and ischemic neuronal injury.[11] Guanidine-containing compounds have been shown to modulate the activity of ASICs.[12] For example, the compound 2-guanidine-4-methylquinazoline (GMQ) can potentiate ASIC3 currents.[13] Given the presence of the guanidinium group, dimethoxyphenyl guanidines are potential modulators of ASIC function.

The interaction of guanidine compounds with ASICs can be complex, leading to either potentiation or inhibition of channel activity depending on the specific compound and ASIC subtype.[13] This suggests that the dimethoxyphenyl substituents will play a crucial role in determining the precise modulatory effect.

Voltage-Gated Sodium Channels: A Potential Target for Anticonvulsant Activity

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[14] Blockade of these channels is a key mechanism of action for many anticonvulsant and local anesthetic drugs.[15] Guanidinium toxins, such as saxitoxin and tetrodotoxin, are potent VGSC blockers.[16] While structurally distinct, synthetic guanidine derivatives have also been investigated for their ability to modulate VGSC function. The lipophilic nature of the dimethoxyphenyl groups could facilitate the interaction of the guanidinium moiety with the channel pore, potentially leading to a blocking effect.

Experimental Workflows for Target Validation

The characterization of the interaction between dimethoxyphenyl guanidine compounds and their biological targets requires a suite of well-established experimental techniques. The following sections provide an overview of the key methodologies.

Radioligand Binding Assays for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the sigma receptor of interest (e.g., guinea pig brain for σ1) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1 or [3H]DTG for σ1/σ2), and varying concentrations of the unlabeled dimethoxyphenyl guanidine compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the dimethoxyphenyl guanidine compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Figure 3: Workflow for a radioligand binding assay to determine the affinity of dimethoxyphenyl guanidines for sigma receptors.

Electrophysiological Assessment of NMDA Receptor and Ion Channel Modulation

Patch-clamp electrophysiology is a powerful technique to study the function of ion channels and the effects of modulatory compounds in real-time.[17]

Step-by-Step Protocol for NMDA Receptor Antagonism:

-

Cell Preparation: Culture neurons or cell lines expressing NMDA receptors on glass coverslips.

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance "gigaseal" with the cell membrane. Establish a whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to study inward currents.

-

NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.

-

Application of Dimethoxyphenyl Guanidine: Apply the dimethoxyphenyl guanidine compound to the perfusion solution and record the change in the NMDA-evoked current.

-

Data Analysis: Measure the reduction in the peak current amplitude to determine the extent of channel block. Construct a concentration-response curve to calculate the IC50 value.

A similar protocol can be adapted to study the effects on ASICs (by activating with an acidic solution) and voltage-gated sodium channels (by activating with a voltage step protocol).[18]

Figure 4: General workflow for electrophysiological characterization of ion channel modulation by dimethoxyphenyl guanidines.

Synthesis of Dimethoxyphenyl Guanidine Compounds

The synthesis of diarylguanidines can be achieved through several established methods. A common approach involves the reaction of a corresponding aniline with a thiourea derivative in the presence of a coupling agent.

General Synthetic Scheme:

A prevalent method for synthesizing 1,3-diphenylguanidine involves the reaction of aniline with carbon disulfide to form thiocarbanilide, which is then desulfurized in the presence of a base and a metal catalyst.[19][20] A similar approach can be adapted for the synthesis of dimethoxyphenyl guanidines, starting from the corresponding dimethoxyaniline.

Conclusion and Future Directions

Dimethoxyphenyl guanidine compounds are a promising class of molecules with the potential to modulate several key biological targets implicated in neurological and psychiatric disorders. Their likely interactions with sigma receptors, NMDA receptors, and ASICs provide a strong rationale for their further investigation as neuroprotective, anticonvulsant, and analgesic agents.

Future research should focus on:

-

Synthesizing and screening a library of dimethoxyphenyl guanidine derivatives to establish a clear structure-activity relationship for each target.

-

Determining the specific binding affinities (Ki) and functional potencies (IC50/EC50) of these compounds at human recombinant receptors and channels.

-

Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models of neurological diseases.

-

Investigating the downstream signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

By systematically exploring the rich pharmacology of dimethoxyphenyl guanidines, the scientific community can unlock their full therapeutic potential for the benefit of patients with debilitating neurological conditions.

References

-

Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]

-

Boyce, S., Li, C. S., Schiller, E., & Cordi, A. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(22), 4275–4280. [Link]

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Trends in Pharmacological Sciences, 30(12), 644–652. [Link]

-

Grovender, E. A., & Narayanan, S. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Physiology, 12, 706915. [Link]

-

Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a. Current Opinion in Neurobiology, 23(3), 303–309. [Link]

-

Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

-

Ajmo, C. T., Jr, Leonardo, C. C., Pennypacker, K. R., & Cuevas, J. (2006). The sigma-1 receptor agonist 1,3-di-o-tolylguanidine provides neuroprotection in a rat model of stroke. European Journal of Pharmacology, 538(1-3), 56–62. [Link]

-

Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. [Link]

-

Wiese, M., D'Hooge, R., & De Deyn, P. P. (2017). Guanidinium Toxins and Their Interactions With Voltage-Gated Sodium Ion Channels. Marine drugs, 15(10), 308. [Link]

-

Li, W. G., Xu, T. L., & Duan, B. (2013). Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential. Acta pharmacologica Sinica, 34(1), 26–35. [Link]

-

Wikipedia contributors. (2023, November 28). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

- Google Patents. (n.d.). US1422506A - Process of making diphenylguanidine.

-

El-Hassar, L., & Tyzio, R. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in molecular biology (Clifton, N.J.), 1683, 137–152. [Link]

-

Wikipedia contributors. (2024, January 19). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

-

Chen, J., & Zhang, C. (2021). Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives. Molecules (Basel, Switzerland), 26(16), 4937. [Link]

-

Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Journal of neurochemistry, 143(6), 633–638. [Link]

-

Su, T. P., & Hayashi, T. (2011). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1219, 1–9. [Link]

-

Chassagnon, I. R., & McCarthy, C. A. (2022). Acid-Sensing Ion Channel 2: Function and Modulation. International journal of molecular sciences, 23(3), 1735. [Link]

-

Pinter, J., & Fodor, L. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8112. [Link]

-

Vyklicky, V., Jr, & Kress, M. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]

-

Guedes-Dias, P., & Reuveni, I. (2019). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International journal of molecular sciences, 20(21), 5347. [Link]

-

Wang, J., & Su, T. P. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(11), 5691. [Link]

-

Pinton, S., & Nogueira, C. W. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. Phytotherapy research : PTR, 25(10), 1541–1547. [Link]

-

Kudryavtsev, D. S., & Grishin, E. V. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-bis (N-substituted thioamido) guanidine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Voltage-gated sodium channel blockers, 2001-2006: An overview. Retrieved January 27, 2026, from [Link]

-

Wolosker, H., & D'Aniello, A. (2018). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC medicinal chemistry, 9(12), 1629–1638. [Link]

-

Berlinck, R. G., & Berlinck, R. G. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural product reports, 32(7), 958–992. [Link]

-

Wikipedia contributors. (2023, December 1). Ditolylguanidine. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Bis(Boc)-2-(5-bromo-2-methoxybenzyl)guanidine. Retrieved January 27, 2026, from [Link]

-

YouTube. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. Animated biology with arpan. [Link]

-

Szczesna, K., & Szewczyk, B. (2022). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International journal of molecular sciences, 23(22), 14327. [Link]

-

Singh, N. A., & Cuddapah, V. A. (2021). Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. International journal of molecular sciences, 22(19), 10476. [Link]

-

Touré, M., & Placet, M. (2018). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-[3 H]3 methoxy phenyl)-N'-methylguanidine ([3 H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Neurochemistry international, 118, 114–122. [Link]

-

PubMed. (n.d.). Effects of phencyclidine, MK-801 and 1,3-di(2-tolyl)guanidine on non-dopaminergic midbrain neurons. Retrieved January 27, 2026, from [Link]

-

Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Structure and activity of the acid-sensing ion channels. Journal of physiology, 591(22), 5479–5491. [Link]

-

Su, T. P., & Hayashi, T. (2011). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1219, 1–9. [Link]

-

Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of 3'-methoxydaidzein and its analogues on voltage-gated sodium channel (NaV) currents in rat DRG neurons. Retrieved January 27, 2026, from [Link]

-

Catterall, W. A. (2002). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation symposium, 241, 206–218. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases [mdpi.com]

- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 18. mdpi.com [mdpi.com]

- 19. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]

- 20. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate: From Historical Context to Modern Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidine moiety, a structurally simple yet functionally versatile group, has been a cornerstone in medicinal chemistry for over a century. Its unique electronic and proton-donating properties have led to the development of a wide array of therapeutic agents. This technical guide delves into the discovery and history of a specific derivative, N-(3,4-dimethoxyphenyl)guanidine, and its metanesulfonate salt. While direct historical records of this exact compound are sparse, its lineage can be traced through the broader history of guanidine-based drugs and the development of structurally similar cardioprotective agents. This document will provide a comprehensive overview of the historical context of guanidines in medicine, plausible synthetic routes for N-(3,4-dimethoxyphenyl)guanidine based on established chemical principles, and its potential pharmacological applications, drawing insights from closely related analogs.

The Legacy of Guanidine in Medicine: A Century of Discovery

The story of guanidine in medicine is a testament to the enduring power of natural product chemistry and the subsequent ingenuity of synthetic medicinal chemists.

-

Early Discoveries and the Dawn of Guanidine-Based Therapeutics: The journey began with the isolation of galegine, a guanidine derivative from the plant Galega officinalis (Goat's Rue), which was traditionally used to alleviate symptoms of diabetes. This discovery spurred the investigation of other guanidine compounds for their glucose-lowering effects.[1] By the 1920s and 1930s, synthetic guanidine derivatives were being explored as potential treatments for diabetes, although their use was often limited by toxicity.[1]

-

The Metformin Revolution: The most significant breakthrough in this class of compounds was the development of metformin. Initially synthesized in the 1920s, its therapeutic potential was not fully realized until the 1950s. Metformin, a biguanide, demonstrated a superior safety profile compared to its predecessors and has since become a first-line treatment for type 2 diabetes worldwide, fundamentally changing the management of the disease.[1]

-

Beyond Diabetes: A Plethora of Applications: The therapeutic utility of the guanidine scaffold extends far beyond metabolic disorders. Guanidine-containing molecules have been successfully developed as antihypertensives, antiviral agents, and even as components of antibiotics. This remarkable versatility underscores the privileged nature of the guanidine group in drug design.[2]

Synthesis of N-(3,4-dimethoxyphenyl)guanidine: A Practical Approach

Proposed Synthetic Pathway

The synthesis of N-(3,4-dimethoxyphenyl)guanidine can be envisioned as a direct guanylation of 3,4-dimethoxyaniline. The subsequent formation of the metanesulfonate salt is a standard procedure to improve the compound's solubility and stability for pharmaceutical use.

Sources

An In-depth Technical Guide to the Pharmacological Profile of N-(3,4-dimethoxyphenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethoxyphenyl)guanidine is a small molecule featuring a pharmacologically significant guanidinium group attached to a dimethoxy-substituted phenyl ring. While specific, in-depth pharmacological data for this particular compound is not extensively available in peer-reviewed literature, its structural motifs suggest a high potential for biological activity. The guanidine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets through hydrogen bonding and electrostatic interactions.[1] This guide will synthesize the known pharmacology of structurally related guanidine derivatives to build a predictive pharmacological profile for N-(3,4-dimethoxyphenyl)guanidine. We will explore its likely mechanisms of action, potential therapeutic applications, and provide detailed experimental protocols for its further investigation. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this and related compounds.

Introduction: The Guanidinium Core and the Promise of the Dimethoxyphenyl Moiety

The guanidine group, with its pKa of around 13.6, exists predominantly in its protonated guanidinium form at physiological pH.[2] This cationic nature is central to its biological activity, enabling it to mimic the side chain of arginine and interact with negatively charged pockets in proteins, such as those found in enzyme active sites and ion channel pores. Guanidine-containing compounds have found applications as therapeutics for a wide range of conditions, including diabetes (metformin), hypertension (guanabenz), and viral infections (zanamivir).[3]

The 3,4-dimethoxyphenyl substitution pattern is also of significant interest in medicinal chemistry. This motif is present in numerous bioactive molecules and can influence properties such as receptor binding, metabolic stability, and cell permeability. Derivatives of 3,4,5-trimethoxyphenyl compounds, for example, have been investigated as tubulin polymerization inhibitors for cancer therapy and as antinarcotic agents.[4][5][6] The combination of these two key structural features in N-(3,4-dimethoxyphenyl)guanidine suggests a rich, yet underexplored, pharmacological potential.

Predicted Pharmacological Profile Based on Structural Analogs

Given the limited direct data on N-(3,4-dimethoxyphenyl)guanidine, we can infer its likely pharmacological activities by examining related compounds.

Ion Channel Modulation: A Primary Target for Guanidine Derivatives

Guanidine and its derivatives are well-documented modulators of various ion channels, a property that underpins many of their therapeutic effects.[7]

-

Voltage-Gated Sodium Channels (NaV): Diarylguanidines have been synthesized and evaluated as potent sodium channel blockers with anticonvulsant properties.[8] The mechanism often involves the guanidinium ion occluding the channel pore, thereby preventing sodium influx and dampening neuronal excitability. Structure-activity relationship (SAR) studies of N,N'-diarylguanidines have shown that lipophilic substitutions on the phenyl rings are generally preferred for activity.[8] It is plausible that N-(3,4-dimethoxyphenyl)guanidine could exhibit similar NaV channel blocking activity.

-

Voltage-Gated Potassium Channels (KV): Guanidine compounds are also known to inhibit voltage-gated potassium channels, leading to an increased release of neurotransmitters at the neuromuscular junction. This mechanism is the basis for the therapeutic use of guanidine in Lambert-Eaton myasthenic syndrome.

-

NMDA Receptors: Certain diarylguanidines act as non-competitive antagonists of the NMDA receptor ion channel.[9] This activity is of interest for the development of neuroprotective agents for conditions such as stroke and other neurodegenerative disorders. The SAR for this class of compounds indicates that the nature and position of substituents on the aryl rings are critical for both potency and selectivity over other targets like the sigma receptor.[9]

Potential as an Antimicrobial Agent

The guanidine moiety is a key feature in a number of antimicrobial compounds.[10] Its positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes. Furthermore, guanidine derivatives can interfere with essential cellular processes in fungi. Thiophene-based guanylhydrazones, for instance, have demonstrated significant antifungal activity.[10] Given these precedents, N-(3,4-dimethoxyphenyl)guanidine warrants investigation for its potential antibacterial and antifungal properties.

Anticancer Potential through Enzyme Inhibition and Signaling Pathway Modulation

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore in anticancer drug discovery, notably in compounds that inhibit tubulin polymerization.[5][6] While N-(3,4-dimethoxyphenyl)guanidine has one fewer methoxy group, the structural similarity suggests that it could be investigated for antiproliferative activity.

Additionally, the guanidine scaffold is present in molecules that interact with key signaling pathways involved in cancer progression. For instance, some guanidine derivatives have been shown to modulate the PI3K/Akt pathway, which is frequently dysregulated in cancer.[11] Phenotypic screening has identified compounds that can modulate macrophage polarization through the Akt and Stat3 pathways, highlighting the potential for guanidine-containing molecules in immunomodulation and cancer therapy.[11]

Postulated Mechanisms of Action

Based on the pharmacology of related compounds, we can propose several potential mechanisms of action for N-(3,4-dimethoxyphenyl)guanidine.

Ion Channel Blockade

A primary mechanism is likely the physical occlusion of ion channels. The positively charged guanidinium group can enter the inner pore of voltage-gated sodium or potassium channels, sterically hindering the passage of ions. This would lead to a reduction in neuronal firing and muscle contractility.

Caption: Postulated mechanism of ion channel blockade by N-(3,4-dimethoxyphenyl)guanidine.

Modulation of the PI3K/Akt Signaling Pathway

Should N-(3,4-dimethoxyphenyl)guanidine possess anticancer or immunomodulatory properties, it might act on intracellular signaling cascades. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway could lead to apoptosis and reduced cell growth.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for N-(3,4-dimethoxyphenyl)guanidine are unavailable, we can extrapolate from related series of guanidine derivatives.

-

Aryl Substituents: For diarylguanidines targeting NMDA receptors, the position and electronic nature of substituents on the phenyl rings are crucial for affinity and selectivity.[9] In the case of NaV channel blockers, lipophilicity of the aryl substituents appears to be a key driver of potency.[8] The 3,4-dimethoxy pattern likely contributes to a specific electronic and steric profile that will influence its interaction with target proteins.

-

Guanidine Moiety: Modifications to the guanidine group itself, such as alkylation of the nitrogens, can dramatically alter the pharmacological profile. For instance, tri- and tetrasubstituted diarylguanidines show increased selectivity for NMDA receptors over sigma receptors.[9]

Table 1: Summary of Activities of Structurally Related Guanidine Derivatives

| Compound Class | Target(s) | Observed Activity | Reference |

| Diarylguanidines | Voltage-gated sodium channels | Anticonvulsant | [8] |

| Diarylguanidines | NMDA receptor ion channel | Neuroprotective | [9] |

| Guanidine | Voltage-gated potassium channels | Neuromuscular stimulation | |

| Thiophene-based guanylhydrazones | Fungal cell membrane | Antifungal | [10] |

| 3,4,5-Trimethoxyphenyl derivatives | Tubulin | Anticancer (antiproliferative) | [5][6] |

Experimental Protocols for Pharmacological Characterization

To rigorously define the pharmacological profile of N-(3,4-dimethoxyphenyl)guanidine, a series of in vitro assays are recommended.

Radioligand Binding Assays for Receptor Affinity

This technique is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of N-(3,4-dimethoxyphenyl)guanidine for a panel of receptors (e.g., adrenergic, dopaminergic, serotonergic, and NMDA receptors).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled test compound (N-(3,4-dimethoxyphenyl)guanidine).

-

Incubation: Incubate the plates at a specific temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow for a radioligand binding assay.

Electrophysiology for Ion Channel Modulation

Patch-clamp electrophysiology is used to directly measure the effect of a compound on ion channel currents.

Objective: To characterize the effects of N-(3,4-dimethoxyphenyl)guanidine on the function of specific ion channels (e.g., NaV1.2, KV7.2/7.3) expressed in a suitable cell line (e.g., HEK293 cells).

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the ion channel of interest.

-

Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell configuration).

-

Voltage Protocol: Apply a series of voltage steps to elicit ionic currents through the channels.

-

Compound Application: Perfuse the cell with a solution containing a known concentration of N-(3,4-dimethoxyphenyl)guanidine.

-

Data Acquisition: Record the changes in the amplitude and kinetics of the ionic currents in the presence of the compound.

-

Data Analysis: Construct concentration-response curves to determine the IC50 or EC50 of the compound's effect on the channel.

In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development.

-

Solubility: Determine the aqueous solubility at different pH values.

-

Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

-

CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

Conclusion and Future Directions

N-(3,4-dimethoxyphenyl)guanidine is a molecule of significant pharmacological interest due to the established bioactivity of its core structural components. While direct experimental data is currently sparse, a comprehensive analysis of related compounds allows for the construction of a robust predictive pharmacological profile. The compound is likely to interact with ion channels, and may possess antimicrobial and anticancer properties.

The experimental protocols outlined in this guide provide a clear path forward for the thorough characterization of N-(3,4-dimethoxyphenyl)guanidine. Future research should focus on:

-

Broad-panel receptor screening to identify primary and off-target interactions.

-

In-depth electrophysiological studies to elucidate the precise mechanism of ion channel modulation.

-

Cell-based functional assays to determine the downstream cellular consequences of receptor/channel interaction.

-

In vivo studies in relevant animal models to assess efficacy and safety.

A systematic investigation of N-(3,4-dimethoxyphenyl)guanidine and its analogs holds promise for the discovery of novel therapeutic agents for a range of human diseases.

References

- Opsenica, D., et al. (2016). Thiophene-based guanylhydrazones as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571.

- Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (2023). Journal of Fungi, 9(1), 89.

- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 533-536.

- Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401.

- Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).

- Novel Approaches to Screening Guanidine Derivatives. (2013). Expert Opinion on Drug Discovery, 8(12), 1477-1495.

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (n.d.). Retrieved from https://www.mdpi.com/1422-8599/2020/4/M1143

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2019). Molecules, 24(17), 3098.

- Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. (2023). Molecules, 28(14), 5483.

-

Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. (n.d.). Ccount Chem. Retrieved from [Link]

- Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. (2002). Journal of Medicinal Chemistry, 45(15), 3132-3145.

- Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. (2019). Journal of Medicinal Chemistry, 62(9), 4584-4601.

- Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2. (2021). Scientific Reports, 11(1), 23379.

- Novel approaches to screening guanidine derivatives. (2013). Expert Opinion on Drug Discovery, 8(12), 1477-1495.

-

Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (1994). Journal of Medicinal Chemistry, 37(2), 260-267.

-

1-(3-Methoxyphenyl)guanidine. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. N-(3,4,5-Trimethoxyphenyl)guanidine | 57004-63-4 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the In Vitro Assay of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, N-(3,4-dimethoxyphenyl)guanidine metanesulfonate. Recognizing the compound's structural motifs—a guanidine headgroup and a 3,4-dimethoxyphenyl ring—we propose a hypothesis-driven workflow. The guanidine moiety is a well-known pharmacophore found in agents targeting adrenergic receptors, imidazoline receptors, and various ion channels.[1][2][3][4][5] The 3,4-dimethoxyphenyl group is present in numerous pharmacologically active compounds, often influencing metabolic stability and receptor interaction.[6][7] This guide presents a logical, multi-step assay cascade designed to first establish a safe therapeutic window via cytotoxicity profiling, followed by targeted receptor binding and functional cell-based assays to elucidate the compound's primary mechanism of action. Detailed, self-validating protocols for cytotoxicity, radioligand binding, and downstream cAMP signaling assays are provided to ensure robust and reproducible data generation.

Introduction and Rationale

The characterization of novel chemical entities is a foundational step in drug discovery. N-(3,4-dimethoxyphenyl)guanidine metanesulfonate possesses two key structural features that suggest potential biological activity.

-

Guanidine Group: This strongly basic group (pKa ≈ 13.6) is an effective proton acceptor under physiological conditions and can form multiple hydrogen bonds.[1][2] This allows it to interact with the active sites of various enzymes and receptors. Guanidine derivatives are known to modulate the activity of G-protein coupled receptors (GPCRs), such as adrenergic and muscarinic receptors, as well as voltage-gated ion channels.[4][5]

-

3,4-Dimethoxyphenyl (Veratryl) Group: This moiety is found in compounds with a wide range of biological activities. The methoxy groups can influence the molecule's lipophilicity, metabolic stability, and orientation within a receptor's binding pocket.[6]

Based on these structural alerts, a primary hypothesis is that N-(3,4-dimethoxyphenyl)guanidine metanesulfonate may act as a modulator of adrenergic receptors, a class of GPCRs that are key targets in cardiovascular and neurological diseases. This guide will therefore focus on a workflow to test this hypothesis, beginning with essential safety profiling and progressing to specific target engagement and functional response assays.

Proposed Characterization Workflow

A systematic approach is critical to efficiently characterize a new compound. We recommend the following workflow, which ensures that each subsequent step is built upon a solid foundation of data from the previous one.

Caption: In Vitro Characterization Workflow.

Part 1: Foundational Assays

Compound Handling and Solubility

Expertise & Experience: Before any biological assay, it is critical to understand the compound's solubility. Poor solubility can lead to inaccurate concentration-response curves and false-negative results. The metanesulfonate salt form suggests good aqueous solubility, but this must be empirically verified.

-

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Given the salt form, sterile, nuclease-free water is the preferred starting solvent. If solubility is limited, DMSO can be used.

-

Visually inspect the solution for any precipitation. If using DMSO, ensure the final concentration in the assay medium does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

-

Determine aqueous solubility in your specific cell culture medium by serial dilution and visual or spectrophotometric assessment of precipitation after a brief incubation period (e.g., 1-2 hours) at 37°C.

-

Cytotoxicity Profiling: MTS Assay

Trustworthiness: The goal of this assay is to determine the concentration range at which the compound exhibits cytotoxic effects. This is essential for distinguishing specific pharmacological effects from non-specific toxicity in subsequent functional assays. The MTS assay is a robust, colorimetric method for assessing cell viability.[8][9] Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[10]

Recommended Cell Line: A549 (human lung carcinoma) or HEK293 (human embryonic kidney) cells are common, robust cell lines suitable for initial cytotoxicity screening.

Protocol: MTS Assay for Cytotoxicity [11][12][13]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X concentration series of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (medium with solvent, if used) and "untreated control" wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturating the absorbance reading in control wells.

-

Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the CC₅₀ (concentration causing 50% cytotoxicity).

| Parameter | Recommendation | Rationale |

| Cell Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a robust signal. |

| Compound Conc. | 1 nM to 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve. |

| Incubation Time | 24 - 48 hours | Allows sufficient time for cytotoxic effects to manifest. |

| MTS Incubation | 1 - 4 hours | Optimal time depends on the metabolic activity of the cell line.[11][13] |

Part 2: Target Identification Assay

Radioligand Binding Assay for Alpha-2A Adrenergic Receptor

Authoritative Grounding: Based on the guanidine structure, the alpha-2 adrenergic receptor (α2-AR) is a high-probability target.[14] The α2-AR is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[15] A radioligand binding assay is the gold standard for determining if a compound directly interacts with a receptor and for quantifying its binding affinity (Ki).[16]

Principle: This is a competitive binding assay. A known radiolabeled antagonist (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) is used to occupy the receptor. The test compound is then added at increasing concentrations to displace the radioligand. The amount of displacement is proportional to the test compound's affinity for the receptor.

Caption: Radioligand Binding Assay Workflow.

Protocol: α2A-AR Competitive Binding Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Rauwolscine prepared in assay buffer to a final concentration of ~0.5 nM (approximately its Kd).

-

Membrane Preparation: Use commercially available membranes from cells stably expressing the human α2A-adrenergic receptor (e.g., from CHO-K1 cells).[17] Thaw on ice and dilute in assay buffer to a final concentration of 10-20 µg protein per well.

-

-

Assay Plate Setup (96-well format):

-

Total Binding: 25 µL Assay Buffer.

-

Non-Specific Binding (NSB): 25 µL of a high concentration of a known competitor (e.g., 10 µM Yohimbine).

-

Test Compound: 25 µL of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate serial dilutions.

-

-

Reaction:

-

Add 25 µL of diluted [³H]-Rauwolscine to all wells.

-

Add 50 µL of diluted membrane preparation to all wells to initiate the reaction.

-

Final volume should be 100 µL.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Termination & Filtration: Rapidly harvest the assay onto a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 3: Functional Characterization Assay

cAMP HTRF Assay

Expertise & Experience: If the compound shows significant binding affinity in the previous assay, the next logical step is to determine its functional effect. Does it act as an agonist (mimicking the natural ligand) or an antagonist (blocking the natural ligand)? Since the α2-AR is Gi-coupled, an agonist will decrease intracellular cAMP levels, while an antagonist will block this decrease.[15] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive, no-wash immunoassay ideal for measuring cAMP changes in a high-throughput format.[18][19][20]

Principle: The assay is a competitive immunoassay.[21] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-tracer, FRET occurs. High levels of cellular cAMP displace the tracer, disrupting FRET.[21][22]

Caption: α2-AR Signaling and HTRF Assay Principle.

Protocol: cAMP HTRF Assay (Agonist & Antagonist Modes)

-

Cell Plating: Use a cell line stably expressing the human α2A-AR (e.g., CHO-α2A or HEK-α2A). Plate 2,000-5,000 cells per well in a 384-well plate. Incubate overnight.

-

Assay Preparation: Aspirate the medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

-

Agonist Mode:

-

Antagonist Mode:

-

Add 5 µL of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate at various concentrations. Incubate for 15 minutes.

-

Add 5 µL of a known α2-AR agonist (e.g., UK 14,304) at its EC₈₀ concentration.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of d2-labeled cAMP working solution.

-

Add 5 µL of anti-cAMP cryptate working solution.

-

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[20]

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis:

-

Calculate the 665/620 ratio and Delta F % according to the manufacturer's protocol.

-

Agonist Mode: Plot the response against the log concentration to determine the EC₅₀ (concentration for 50% of maximal effect).

-

Antagonist Mode: Plot the response against the log concentration to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Summary and Next Steps

This guide outlines a robust, hypothesis-driven workflow for the initial in vitro characterization of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate. By systematically assessing cytotoxicity, receptor binding, and functional activity, researchers can generate a comprehensive preliminary profile of the compound. The data generated—CC₅₀, Ki, and EC₅₀/IC₅₀—will be crucial for making informed decisions about its potential as a pharmacological tool or therapeutic lead. Positive results from this cascade would warrant expansion into broader panel screening to assess selectivity and investigation into downstream signaling pathways beyond cAMP.

References

-

In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). National Institutes of Health. Available at: [Link]

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (n.d.). MDPI. Available at: [Link]

-

Biologically active guanidine alkaloids. (2023). ScienceOpen. Available at: [Link]

-

Biologically active guanidine alkaloids. (2023). ScienceOpen. Available at: [Link]

-

Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (n.d.). ResearchGate. Available at: [Link]

-

Biological Activities of Guanidine Compounds. (n.d.). PubMed. Available at: [Link]

-

Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. (n.d.). PubMed. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. (n.d.). PubMed. Available at: [Link]

-

Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (n.d.). PubMed Central. Available at: [Link]

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. Available at: [Link]

-

Principles of the HTRF cAMP assay. (n.d.). NCBI Bookshelf. Available at: [Link]

-

Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. (n.d.). PubMed Central. Available at: [Link]

-

Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex. (n.d.). PubMed. Available at: [Link]

-

MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

-

Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Available at: [Link]

-

How to run a cAMP HTRF assay. (2024). YouTube. Available at: [Link]

-

The Mechanism of Action of Hypoglycemic Guanidine Derivatives. (n.d.). American Diabetes Association. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Available at: [Link]

-

Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Available at: [Link]

-

Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Available at: [Link]

-

HTRF® package insert cAMP HiRange. (n.d.). Cisbio. Available at: [Link]

-

Guanidine. (n.d.). Wikipedia. Available at: [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023). RSC Publishing. Available at: [Link]

-

Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Available at: [Link]

-

Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (n.d.). PubMed Central. Available at: [Link]

-

Pharmacology and toxicity of 3,4-methylenedioxyamphetamine, para-methoxyamphetamine and related dimethoxyamphetamines. (n.d.). PubMed. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. promega.com [promega.com]

- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 15. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. revvity.com [revvity.com]

- 19. m.youtube.com [m.youtube.com]

- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 21. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(3,4-dimethoxyphenyl)guanidine in Human Plasma

Abstract

This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(3,4-dimethoxyphenyl)guanidine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the polar nature of the analyte. The method has been developed and validated in accordance with the general principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies of N-(3,4-dimethoxyphenyl)guanidine.

Introduction

N-(3,4-dimethoxyphenyl)guanidine is a guanidine derivative with potential applications in pharmaceutical and agrochemical development. The guanidine moiety is a privileged structure in medicinal chemistry, known for its ability to form strong interactions with biological targets. As with any potential therapeutic agent, a sensitive and selective bioanalytical method is crucial for characterizing its pharmacokinetic profile in preclinical and clinical studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a comprehensive protocol for the analysis of N-(3,4-dimethoxyphenyl)guanidine in human plasma, addressing the challenges associated with the analysis of polar compounds from complex biological matrices. The method utilizes a simple protein precipitation step for sample cleanup, followed by analysis using a HILIC column to achieve optimal retention and peak shape for the polar analyte. The use of a stable isotope-labeled internal standard (SIL-IS) ensures the accuracy and precision of the quantification.

Physicochemical Properties of N-(3,4-dimethoxyphenyl)guanidine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

| Property | Value | Source |

| Molecular Formula | C9H13N3O2 | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Exact Mass | 195.1008 g/mol | Calculated |

| pKa (predicted) | ~12.5 (Guanidinium group) | [2] |

| Appearance | White solid | [3] |

The high predicted pKa indicates that N-(3,4-dimethoxyphenyl)guanidine will be protonated and exist as a cation at physiological pH, contributing to its polar nature. This characteristic informs the selection of both the sample preparation and chromatographic strategies.

Experimental

Materials and Reagents

-

N-(3,4-dimethoxyphenyl)guanidine reference standard (≥98% purity)

-

N-(3,4-dimethoxyphenyl)guanidine-d3 (isotopic purity ≥99%, chemical purity ≥98%) as internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of N-(3,4-dimethoxyphenyl)guanidine and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[4][5]

Protocol:

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The use of HILIC is advantageous for retaining and separating highly polar compounds like guanidines, which may exhibit poor retention on traditional reversed-phase columns.[3][6]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 95% A (5 min), then to 50% A (2 min), hold for 1 min, then return to 95% A (2 min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| N-(3,4-dimethoxyphenyl)guanidine | 196.1 | 137.1 (Quantifier) | 100 | 30 | 20 |

| 152.1 (Qualifier) | 100 | 30 | 15 | ||

| N-(3,4-dimethoxyphenyl)guanidine-d3 (IS) | 199.1 | 140.1 | 100 | 30 | 20 |

The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are generated from the fragmentation of the precursor ion in the collision cell. The most intense and stable fragment is typically chosen as the quantifier, while a second fragment serves as a qualifier to ensure selectivity.

Diagram of the LC-MS/MS Data Acquisition Process:

Caption: Schematic of the LC-MS/MS data acquisition workflow.

Method Validation

The developed method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8] The validation assessed the following parameters:

Linearity and Range

The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

| QC Level (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ (1) | ≤ 10% | ≤ 15% | ± 15% | ± 15% |

| Low QC (3) | ≤ 8% | ≤ 10% | ± 10% | ± 10% |

| Mid QC (100) | ≤ 6% | ≤ 8% | ± 8% | ± 8% |

| High QC (800) | ≤ 5% | ≤ 7% | ± 7% | ± 7% |

All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[8]

Selectivity and Matrix Effect

The selectivity of the method was assessed by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of the analyte and the internal standard. The matrix effect was evaluated and found to be minimal, with the calculated matrix factor being close to 1.

Recovery

The extraction recovery of N-(3,4-dimethoxyphenyl)guanidine was determined by comparing the peak areas of the analyte in extracted samples with those of unextracted standards. The recovery was consistent across the QC levels and was approximately 90%.

Stability

The stability of N-(3,4-dimethoxyphenyl)guanidine was evaluated under various conditions:

-

Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

-

Short-term stability: Stable for at least 24 hours at room temperature.

-

Long-term stability: Stable for at least 3 months when stored at -80°C.

-

Post-preparative stability: Stable in the autosampler for at least 48 hours.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of N-(3,4-dimethoxyphenyl)guanidine in human plasma. The simple protein precipitation sample preparation and the use of HILIC for chromatographic separation make this method efficient and suitable for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is ready for application in pharmacokinetic and other studies requiring the quantification of N-(3,4-dimethoxyphenyl)guanidine in a biological matrix.

References

-

[Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma]. PubMed. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Available at: [Link]

-

Guanidine derivatives. Chromatography Forum. Available at: [Link]

-

HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

-

Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. Available at: [Link]

-

Chromatography of guanidino compounds. ResearchGate. Available at: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available at: [Link]

-

Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. PubMed Central. Available at: [Link]

-

The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

-

HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. HELIX Chromatography. Available at: [Link]

-

Stable Isotopes. Axios Research. Available at: [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

-

Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

The mass spectra of the guanidines. (A) The MS² spectrum of... ResearchGate. Available at: [Link]

-

Chemical Properties of Triphenyl guanidine. Cheméo. Available at: [Link]

-

Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. FOLIA. Available at: [Link]

-

Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

Troubleshooting & Optimization

Technical Support Center: N-(3,4-dimethoxyphenyl)guanidine metanesulfonate (DGM-S)

A-S-TS-2026-01

Disclaimer: As N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is a novel research compound, this guide is based on the known chemical properties of its constituent functional groups (guanidine, dimethoxyphenyl, methanesulfonate) and established principles of small molecule solubility. The provided data are illustrative. Researchers should always determine solubility parameters experimentally for their specific lot and conditions.

Compound Overview & Key Physicochemical Properties